L-erythro-Methylphenidate Hydrochloride L-erythro-Methylphenidate Hydrochloride
Brand Name: Vulcanchem
CAS No.: 29419-97-4
VCID: VC17996790
InChI: InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m0./s1
SMILES:
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol

L-erythro-Methylphenidate Hydrochloride

CAS No.: 29419-97-4

Cat. No.: VC17996790

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

L-erythro-Methylphenidate Hydrochloride - 29419-97-4

Specification

CAS No. 29419-97-4
Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
IUPAC Name methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride
Standard InChI InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m0./s1
Standard InChI Key JUMYIBMBTDDLNG-JHEYCYPBSA-N
Isomeric SMILES COC(=O)[C@@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl
Canonical SMILES COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

L-erythro-Methylphenidate Hydrochloride has the molecular formula C₁₄H₂₀ClNO₂ and a molecular weight of 269.77 g/mol . Its IUPAC name is methyl (R)-phenyl[(S)-piperidin-2-yl]acetate hydrochloride, reflecting the stereochemical arrangement of the phenyl and piperidine groups around the central carbon atom . The "erythro" designation arises from the anti configuration of the two stereogenic centers, while the "L" prefix specifies the absolute configuration (R,S) of these centers .

The compound’s 3D conformation, as visualized through PubChem’s interactive models, reveals a rigid piperidine ring fused to a phenylacetate ester moiety . This spatial arrangement influences its interactions with biological targets, particularly monoamine transporters.

Synonyms and Registry Identifiers

Key synonyms include:

  • 29419-97-4 (CAS Registry Number)

  • CHEMBL50570 (ChEMBL ID)

  • rac-erythro Methylphenidate Hydrochloride .

The parent compound, methyl (R)-phenyl[(S)-piperidin-2-yl]acetate (CID: 3040629), forms the core structure before hydrochlorination .

Synthetic Methodologies

Tungsten-Promoted Reformatsky Reaction

A 2023 ACS Central Science study detailed a tungsten-mediated Reformatsky reaction to synthesize N-mesyl-erythro-methylphenidate analogues . The process involves:

  • Pyridinium Complex Formation: Reacting a tungsten-bound pyridinium complex (5D) with methyl α-phenyl bromoacetate (MAPBA) under zinc catalysis.

  • Diastereoselective Addition: The reaction proceeds with anti addition to the metal center at C2 of the pyridine ring, yielding a 3:1 erythro:threo mixture .

  • Trituration Enrichment: Sequential trituration in methanol and dimethoxyethane (DME) enriches the diastereomeric ratio (dr) to >20:1, achieving high purity erythro-7D without chromatography .

Ru-BINAP-Catalyzed Hydrogenation

An alternative route employs a Ru-BINAP complex for diastereoselective hydrogenation of methyl 2-phenyl-2-(2’-piperidylidene)acetate (2) . Key steps include:

  • Enolate Formation: Generating a lithium enolate from methyl phenylacetate.

  • Cyclization: Hydrogenating a carbobenzyloxy-protected intermediate to form the piperidine ring.

  • Catalytic Hydrogenation: Using Ru-BINAP to achieve >90% diastereomeric excess (de) for the erythro isomer .

This method highlights the versatility of asymmetric catalysis in accessing enantiopure methylphenidate derivatives.

Pharmacological Profile

Dopamine Transporter Inhibition

Although the threo isomer of methylphenidate is historically more potent, recent studies explore erythro derivatives’ activity. In rat striatal tissue assays, erythro-methylphenidate analogues exhibited reduced inhibition of [³H]dopamine uptake compared to threo counterparts . For example:

  • m-Bromo-TMP (threo) showed 20-fold greater potency in [³H]WIN 35,428 binding assays than the parent compound.

  • m,p-Dichloro-TMP (threo) inhibited dopamine uptake 32-fold more effectively than methylphenidate .

The erythro configuration’s lower potency is attributed to suboptimal alignment with the dopamine transporter’s active site .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Meta- and para-halogenation on the phenyl ring enhance potency in threo isomers but show minimal impact in erythro derivatives .

  • Steric Hindrance: The erythro isomer’s bulky piperidine group may limit conformational flexibility, reducing receptor affinity .

Applications and Research Implications

Synthetic Challenges and Innovations

Current limitations in erythro-methylphenidate synthesis include:

  • Stereochemical Purity: Achieving dr >20:1 requires meticulous trituration .

  • Functional Group Tolerance: The tungsten-mediated method accommodates diverse nucleophiles (e.g., cyanide, Grignard reagents), enabling rapid analogue generation .

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